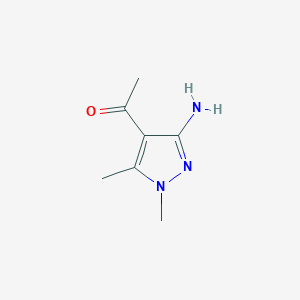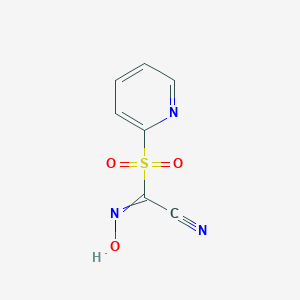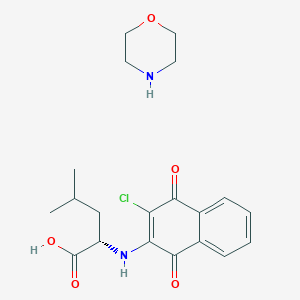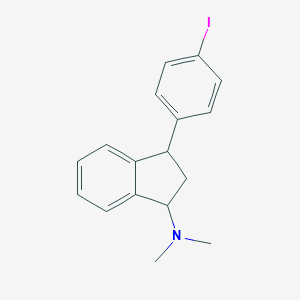![molecular formula C8H12O2 B065688 1-[3-(3-Butenyl)oxiranyl]ethanone CAS No. 189170-22-7](/img/structure/B65688.png)
1-[3-(3-Butenyl)oxiranyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-Butenyl)oxiranyl]ethanone, also known as crotyloxirane, is a chemical compound that belongs to the family of oxiranes. It is a colorless liquid that is used in various scientific research applications due to its unique properties. Crotyloxirane is synthesized by a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well studied.
Mécanisme D'action
Crotyloxirane is an electrophilic compound that reacts with nucleophiles, such as amino acids and proteins. It forms covalent adducts with these molecules, which can lead to their inactivation or modification. Crotyloxirane is known to react with cysteine residues in proteins, which can affect their function. The mechanism of action of 1-[3-(3-Butenyl)oxiranyl]ethanonee is well studied, and it is used as a tool for studying protein modification and inactivation.
Biochemical and Physiological Effects:
Crotyloxirane has been shown to have various biochemical and physiological effects. It is known to cause DNA damage and inhibit DNA repair mechanisms. Crotyloxirane is also known to induce oxidative stress and inflammation. It has been shown to affect the function of various enzymes, such as glutathione S-transferase and cytochrome P450. Crotyloxirane has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Crotyloxirane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Its mechanism of action is well studied, and it can be used as a tool for studying protein modification and inactivation. However, 1-[3-(3-Butenyl)oxiranyl]ethanonee has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Its reactivity with nucleophiles can make it difficult to study its effects on specific proteins or enzymes.
Orientations Futures
There are several future directions for research on 1-[3-(3-Butenyl)oxiranyl]ethanonee. One direction is to study its potential use as an anticancer agent. Crotyloxirane has been shown to induce apoptosis in cancer cells, and further studies can be done to determine its efficacy and safety as a cancer treatment. Another direction is to study its effects on specific proteins or enzymes. New techniques, such as proteomics and metabolomics, can be used to identify the proteins and enzymes that are affected by 1-[3-(3-Butenyl)oxiranyl]ethanonee. Finally, 1-[3-(3-Butenyl)oxiranyl]ethanonee can be used as a building block for the synthesis of new compounds with potential biological activity. New analogs of 1-[3-(3-Butenyl)oxiranyl]ethanonee can be synthesized and tested for their biological activity.
Méthodes De Synthèse
Crotyloxirane is synthesized by the reaction of crotyl alcohol with sodium hydroxide and hydrogen peroxide. The reaction takes place in a solvent, such as water or methanol, at room temperature. The yield of this reaction is high, and the purity of the product can be increased by fractional distillation.
Applications De Recherche Scientifique
Crotyloxirane is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a starting material for the synthesis of various compounds, such as crotylamine and crotylthiol. Crotyloxirane is also used as a building block for the synthesis of natural products, such as crotylphenol and crotylchalcone.
Propriétés
Numéro CAS |
189170-22-7 |
|---|---|
Nom du produit |
1-[3-(3-Butenyl)oxiranyl]ethanone |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(3-but-3-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-7-8(10-7)6(2)9/h3,7-8H,1,4-5H2,2H3 |
Clé InChI |
HZICUOYGJFWSRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)CCC=C |
SMILES canonique |
CC(=O)C1C(O1)CCC=C |
Synonymes |
Ethanone, 1-[3-(3-butenyl)oxiranyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)




![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

